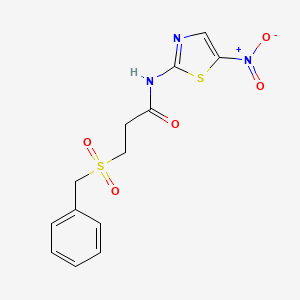![molecular formula C19H24N4O4S2 B4191408 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4191408.png)
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine
Übersicht
Beschreibung
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine, also known as NPTP, is a synthetic compound that has been studied for its potential use in the field of medicinal chemistry. This compound has shown promising results in scientific research, particularly in the areas of cancer treatment and neurological disorders.
Wirkmechanismus
The mechanism of action of 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine is not fully understood. However, it is believed that 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells. Additionally, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine may induce apoptosis in cancer cells by activating certain signaling pathways.
In the case of neurological disorders, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine is believed to modulate the activity of certain neurotransmitters in the brain, including serotonin and dopamine. This modulation is thought to underlie 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine's anticonvulsant and antidepressant effects.
Biochemical and Physiological Effects:
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. Additionally, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
In animal studies, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine has been shown to have anticonvulsant and antidepressant effects. These effects are believed to be due to 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine's ability to modulate the activity of certain neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine in lab experiments is that it has shown promising results in both in vitro and animal studies. Additionally, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine is relatively easy to synthesize and has a high yield. However, one limitation of using 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and delivery methods for 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine.
Zukünftige Richtungen
There are several future directions for research on 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine. One area of research could focus on further elucidating the mechanism of action of 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine. Additionally, more research is needed to determine the optimal dosage and delivery methods for 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine. Further studies could also investigate the potential use of 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine in the treatment of other types of cancer and neurological disorders. Finally, research could investigate the potential use of 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine in combination with other anticancer or antidepressant agents to enhance its effects.
Wissenschaftliche Forschungsanwendungen
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine has been studied for its potential use as an anticancer agent. In vitro studies have shown that 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine inhibits the growth of cancer cells in a dose-dependent manner. Additionally, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine could be a promising candidate for the development of new cancer therapies.
1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and depression. In animal studies, 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine has been shown to have anticonvulsant and antidepressant effects. These effects are believed to be due to 1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(2-thienylsulfonyl)piperazine's ability to modulate the activity of certain neurotransmitters in the brain.
Eigenschaften
IUPAC Name |
1-(4-nitro-3-piperidin-1-ylphenyl)-4-thiophen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c24-23(25)17-7-6-16(15-18(17)21-8-2-1-3-9-21)20-10-12-22(13-11-20)29(26,27)19-5-4-14-28-19/h4-7,14-15H,1-3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULVRPTYLVZHCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitro-3-piperidin-1-ylphenyl)-4-thiophen-2-ylsulfonylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}methanesulfonamide](/img/structure/B4191336.png)
![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3-(3-phenoxybenzyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4191352.png)
![N-(4-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B4191356.png)
![2-[(4-bromobenzyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4191357.png)
![N-[2-(phenylthio)cyclohexyl]benzenesulfonamide](/img/structure/B4191367.png)
![4-methoxy-N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide hydrochloride](/img/structure/B4191372.png)

![1-[2-(4-methoxyphenyl)-5-nitro-3-oxido-2H-1,2,3-triazol-4-yl]-4-methylpiperidine](/img/structure/B4191384.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4191388.png)

![7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4191405.png)
![ethyl 4-(2,5-dimethylphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4191412.png)
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4191419.png)
![2-({2-[(5-chloro-2-methoxyphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B4191420.png)